molecular formula C20H14F2N4O2S B2597522 N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-5-methylisoxazole-4-carboxamide CAS No. 1797160-78-1

N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2597522
CAS No.: 1797160-78-1
M. Wt: 412.41
InChI Key: JCMBJBCHWDZLCG-UHFFFAOYSA-N
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Description

N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-5-methylisoxazole-4-carboxamide is a complex organic compound that features a combination of thiazole, isoxazole, and difluorophenyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-5-methylisoxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and isoxazole intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of amine or alcohol derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-5-methylisoxazole-4-carboxamide is unique due to the combination of its structural elements, which confer distinct biological activities and chemical reactivity. The presence of the difluorophenyl group, in particular, enhances its potential as a therapeutic agent by improving its binding affinity and specificity for certain biological targets .

Properties

IUPAC Name

N-[3-[2-(2,4-difluoroanilino)-1,3-thiazol-4-yl]phenyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N4O2S/c1-11-15(9-23-28-11)19(27)24-14-4-2-3-12(7-14)18-10-29-20(26-18)25-17-6-5-13(21)8-16(17)22/h2-10H,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMBJBCHWDZLCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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